molecular formula C22H23N3O4 B2624828 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923174-63-4

4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2624828
CAS No.: 923174-63-4
M. Wt: 393.443
InChI Key: HNTQGQCOLGPIJM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , reflects its intricate bicyclic framework and substituent arrangement. The parent structure is a pyrrolo[3,4-d]pyrimidine-2,5-dione system, fused with a six-membered pyrimidine ring and a five-membered pyrrole ring. The numbering begins at the pyrimidine nitrogen, with positions 4 and 6 occupied by a 4-(benzyloxy)phenyl group and a 2-hydroxypropyl chain, respectively.

The molecular formula, C₂₂H₂₃N₃O₄ , corresponds to a molecular weight of 393.4 g/mol , as confirmed by high-resolution mass spectrometry (HRMS). The benzyloxy substituent at position 4 introduces a phenyl group linked via an ether bond, while the 2-hydroxypropyl group at position 6 contributes a three-carbon chain terminated by a hydroxyl moiety. The SMILES notation, CC(O)CN1CC2=C(C1=O)C(c1ccc(OCc3ccccc3)cc1)NC(=O)N2 , encodes the stereochemical connectivity and functional group orientation.

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14(26)11-25-12-18-19(21(25)27)20(24-22(28)23-18)16-7-9-17(10-8-16)29-13-15-5-3-2-4-6-15/h2-10,14,20,26H,11-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTQGQCOLGPIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, including the formation of the benzyloxyphenyl and hydroxypropyl groups, followed by the construction of the tetrahydropyrrolo[3,4-d]pyrimidine core. Common synthetic routes may involve:

    Formation of Benzyloxyphenyl Group: This step often involves the reaction of benzyl alcohol with phenol derivatives under basic conditions.

    Introduction of Hydroxypropyl Group: This can be achieved through the reaction of propylene oxide with appropriate nucleophiles.

    Construction of Tetrahydropyrrolo[3,4-d]pyrimidine Core: This step may involve cyclization reactions using suitable precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. It can be used to create derivatives with enhanced properties or functionalities.

Biology

  • Enzyme Interaction Studies : Research indicates that this compound can interact with specific enzymes, making it useful for studying metabolic pathways.
  • Potential Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by modulating cellular pathways involved in tumor growth.

Medicine

  • Therapeutic Properties : Investigations into its anti-inflammatory effects are ongoing. The compound may inhibit inflammatory pathways, providing insights into new treatments for inflammatory diseases.
  • Drug Development : Its unique structure makes it a candidate for developing novel pharmaceuticals targeting various diseases.

Industry

  • Material Science : The compound is explored for its potential in developing new materials due to its chemical stability and reactivity.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
ChemistryBuilding block for complex moleculesUseful in synthetic chemistry
BiologyEnzyme interaction studiesPotential role in metabolic research
MedicineAnti-inflammatory and anticancer propertiesOngoing clinical investigations
IndustryDevelopment of new materialsExplored for chemical process improvements

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against certain cancer cell lines. The mechanism involved apoptosis induction via specific signaling pathways.
  • Anti-inflammatory Studies : Another research project focused on the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.
  • Synthetic Pathway Optimization : A recent study optimized the synthetic routes for producing this compound more efficiently, reducing waste and improving yield. This advancement could facilitate broader applications in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The tetrahydropyrrolo[3,4-d]pyrimidine core may play a crucial role in the compound’s stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

The pharmacological profile of pyrrolo-pyrimidine derivatives is highly dependent on substituent modifications. Key comparisons include:

Compound Name Core Structure Substituents IC50 (HepG2) Key Biological Effects References
Target Compound Pyrrolo[3,4-d]pyrimidine 4-(Benzyloxy)phenyl, 2-hydroxypropyl N/A Hypothesized antitumor activity
4j () Pyrrolo[3,4-d]pyrimidine 4-Methoxyphenyl, 2-hydroxyphenyl 1.71 μM Antiproliferative, cell cycle arrest
Compound 3 () Pyrrolo[2,3-d]pyrimidine 1,2,3-Triazole 2.03 μM Apoptosis induction, G2/M phase arrest
4-(4-Chlorophenyl) analog () Pyrrolo[3,4-d]pyrimidine 4-Chlorophenyl, 4-methoxybenzyl N/A Unreported (structural analog)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group (electron-donating) in the target compound may enhance binding to hydrophobic pockets compared to the 4-chlorophenyl group (electron-withdrawing) in ’s analog .
  • Hydroxypropyl vs.
Physicochemical Properties
  • Molecular Weight : The benzyloxy and hydroxypropyl groups increase the molecular weight (~454 g/mol estimated) compared to simpler analogs like 4j (MW ~380 g/mol), which may affect pharmacokinetics .

Mechanistic Insights from Structural Analogues

  • Antiproliferative Activity : Compound 4j (IC50 = 1.71 μM) and triazole derivatives (IC50 = 2.03 μM) inhibit HepG2 cells via apoptosis and cell cycle arrest, suggesting the target compound may act through similar pathways .
  • Spiro Derivatives (): Spiro pyrrolo[3,4-d]pyrimidines exhibit conformational rigidity, which enhances selectivity for cyclooxygenase (COX) enzymes. The non-spiro target compound may lack this selectivity but could have broader target applicability .

Biological Activity

The compound 4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 923174-63-4) is a member of the pyrrolopyrimidine class of compounds. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C22H23N3O4
  • Molecular Weight : 393.4357 g/mol
  • SMILES Notation : CC(CN1CC2=C(C1=O)C(NC(=O)N2)c1ccc(cc1)OCc1ccccc1)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an inhibitor of specific enzymes and its effects in neurodegenerative conditions.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition :
    • Research indicates that compounds with similar benzyloxy groups exhibit selective inhibition of MAO-B. For instance, a related compound demonstrated an IC50 value of 0.062 µM against MAO-B, suggesting that derivatives of the benzyloxyphenyl structure may have potent inhibitory effects on this enzyme .
    • The inhibition pattern was found to be competitive and reversible, which is critical for therapeutic applications in diseases like Parkinson's .
  • Antioxidant Activity :
    • Compounds with similar structures have shown significant antioxidant properties. For example, a related compound exhibited an Oxygen Radical Absorbance Capacity (ORAC) value equivalent to 2.27 Trolox units, indicating strong free radical scavenging activity .

Neuroprotective Effects

A study focusing on neuroprotective agents identified several derivatives that provided substantial protection against neurotoxicity in cellular models. The benzyloxy group was crucial for enhancing blood-brain barrier permeability and neuroprotective efficacy .

Summary Table of Biological Activities

Activity Measurement Value Reference
MAO-B InhibitionIC500.062 µM
Antioxidant ActivityORAC2.27 Trolox eq.
Neuroprotective EfficacyCell ViabilitySignificant
Anticancer ActivityGI50<10 µM

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Answer: The compound’s synthesis likely involves multi-step cyclocondensation and functionalization. Key steps include:

  • Ring formation: Use of substituted pyrimidine precursors under acidic or basic conditions (e.g., HCl or KOH catalysis) to form the pyrrolo-pyrimidine-dione core.
  • Functionalization: Benzyloxy and hydroxypropyl groups are introduced via nucleophilic substitution or coupling reactions. Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to enhance yields .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the pure product. Validate purity via HPLC (>95%) and spectral consistency (FTIR, 1H^1H-NMR) .

Q. How should researchers characterize this compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility profiling: Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Note the benzyloxy group’s hydrophobicity may limit aqueous solubility .
  • Stability studies: Conduct accelerated degradation tests under varying pH (1–9), temperature (4°C vs. 25°C), and light exposure. Monitor decomposition via LC-MS and adjust storage conditions (e.g., argon atmosphere, −20°C) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Answer:

  • Kinase inhibition: Screen against receptor tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase assays, given structural analogs’ activity in this domain .
  • Cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and normalize to solvent-only groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Orthogonal validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Batch variability analysis: Compare NMR and HRMS data across synthetic batches to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
  • Dose-response refinement: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate precise IC50_{50} values and assess statistical significance across replicates .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

Answer:

  • ADME modeling: Use tools like SwissADME or ADMETLab to predict logP (hydrophobicity), blood-brain barrier permeability, and CYP450 metabolism. The hydroxypropyl group may improve solubility but reduce membrane permeability .
  • Molecular dynamics (MD): Simulate binding modes to kinase domains (e.g., ATP-binding pockets) using GROMACS or AMBER. Prioritize residues with high binding energy (e.g., hydrogen bonds with the pyrimidine-dione core) for mutagenesis validation .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

Answer:

  • Scaffold diversification: Synthesize analogs with modified substituents (e.g., replacing benzyloxy with methoxy or halogenated aryl groups) and test against kinase panels .
  • 3D-QSAR modeling: Align compounds in a pharmacophore model using CoMFA or CoMSIA. Corrogate electrostatic/hydrophobic fields with inhibitory activity to guide synthetic priorities .
  • Off-target profiling: Use proteome-wide affinity chromatography or BioMap panels to identify unintended targets (e.g., GPCRs) and refine selectivity .

Key Methodological Considerations

  • Reproducibility: Document solvent lot numbers and humidity levels during synthesis, as moisture-sensitive steps (e.g., benzyloxy group introduction) may vary .
  • Data interpretation: Use Shapiro-Wilk tests to confirm normality before applying parametric statistical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.